Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is part of the isoxazolo[5,4-b]pyridine family, which is known for its diverse biological activities, including antibacterial, anticancer, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the isoxazole ring closure in functionalized pyridine derivatives . One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-electrophilic agents . Another approach includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to reduced levels of these hormones, which is beneficial in treating hormone-dependent cancers.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit similar biological activities.
Uniqueness
Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 CYP17 sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H14N2O3/c1-9-4-6-11(7-5-9)14-13-12(16(19)20-3)8-10(2)17-15(13)21-18-14/h4-8H,1-3H3 |
InChI Key |
ZUZFHRGVYKSBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)OC)C |
Origin of Product |
United States |
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